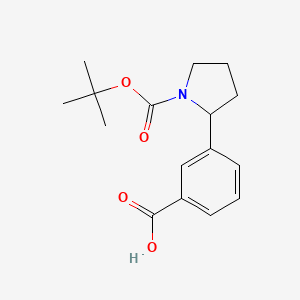

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIBTUILRRHUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable chiral building block in modern medicinal chemistry. The 2-arylpyrrolidine motif is a privileged structure found in numerous biologically active compounds and clinical drug candidates.[1][2] The presence of the carboxylic acid provides a versatile handle for further elaboration, while the tert-butoxycarbonyl (Boc) group offers robust protection of the pyrrolidine nitrogen, which can be readily removed under acidic conditions.[3]

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven protocol for the stereoselective synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying causality for key experimental choices, ensuring a reproducible and scalable process. The core strategy hinges on a modern and highly efficient approach: an asymmetric deprotonation of N-Boc-pyrrolidine to establish the chiral center, followed by conversion to an organoboron intermediate and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling.[4][5]

Retrosynthetic Analysis and Strategy

A logical disconnection of the target molecule reveals the critical C(sp³)–C(sp²) bond between the pyrrolidine ring and the benzoic acid moiety. Our forward synthesis is designed to construct this bond efficiently using a palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation in the pharmaceutical industry.[5] The benzoic acid functionality will be masked as a methyl ester during the coupling to prevent interference from the acidic proton, followed by a final hydrolysis step.

Caption: Retrosynthetic disconnection of the target molecule.

Part 1: Asymmetric Synthesis of the Key Boronic Ester Intermediate

The cornerstone of this synthesis is the creation of the chiral pyrrolidine boronic ester. We employ an asymmetric deprotonation strategy, a powerful method for generating enantioenriched organolithium species.[4][6]

Causality and Experimental Insight:

-

Reagents: The combination of sec-butyllithium (sec-BuLi) and the chiral diamine (+)-sparteine is critical. sec-BuLi is a strong, non-nucleophilic base capable of deprotonating the C2 position of the pyrrolidine. (+)-Sparteine forms a chiral complex with the lithium, directing the deprotonation to occur enantioselectively, yielding the (R)-2-lithio-N-Boc-pyrrolidine.[4] Using the enantiomeric (-)-sparteine would produce the (S)-lithio species.

-

Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is essential to maintain the configurational stability of the organolithium intermediate and prevent side reactions, such as decomposition or racemization.[4]

-

Transmetalation: The generated organolithium is not isolated but is trapped in situ with an electrophilic boron source, such as triisopropyl borate, followed by treatment with pinacol. This transmetalation from lithium to boron yields a stable, isolable, and crystalline boronic ester, which is the key coupling partner for the subsequent step.

Experimental Protocol: (R)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

-

Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe, add N-Boc-pyrrolidine (1.0 eq) and anhydrous methyl tert-butyl ether (MTBE).

-

Chiral Ligand Addition: Add (+)-sparteine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add sec-BuLi (1.3 eq, in cyclohexane) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. The solution will typically turn orange-red. Stir for 3-4 hours at -78 °C.

-

Borylation: Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -65 °C. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

-

Pinacol Addition: Add a solution of pinacol (1.5 eq) in MTBE and stir for an additional 2 hours at room temperature.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with MTBE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title boronic ester as a white solid.

Part 2: Suzuki-Miyaura Cross-Coupling

With the chiral boronic ester in hand, we proceed to the pivotal C-C bond formation using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely favored for its high functional group tolerance and excellent yields.[7][8]

Causality and Experimental Insight:

-

Catalyst System: The choice of palladium source and ligand is crucial for efficient coupling. A common and effective system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the precatalyst and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or SPhos.[7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic ester for transmetalation to the palladium center.[7]

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Methyl 3-((R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoate

-

Setup: In a round-bottom flask, combine the pyrrolidine boronic ester (1.0 eq), methyl 3-bromobenzoate (1.1 eq), and potassium carbonate (2.5 eq).

-

Degassing: Seal the flask with a septum, and purge with nitrogen or argon for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the coupled product as a viscous oil or solid.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part 3: Final Ester Hydrolysis

The final step is the saponification of the methyl ester to the target carboxylic acid. This is a standard transformation, but care must be taken to use mild conditions to avoid potential side reactions.

Experimental Protocol: 3-((R)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

-

Setup: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or MTBE to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl). A white precipitate of the product should form.

-

Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, typically as a white or off-white solid.

Quantitative Data and Reagent Summary

| Step | Key Reagents & Stoichiometry | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1 | N-Boc-pyrrolidine (1.0 eq), (+)-Sparteine (1.2 eq), sec-BuLi (1.3 eq), Triisopropyl borate (1.5 eq) | MTBE | -78 | 4-6 | 70-85% |

| 2 | Boronic Ester (1.0 eq), Methyl 3-bromobenzoate (1.1 eq), K₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.02 eq) | Dioxane/H₂O | 90 | 12-24 | 75-90% |

| 3 | Methyl Ester (1.0 eq), LiOH·H₂O (2.5 eq) | THF/H₂O | 25 | 2-4 | >95% |

Safety and Handling

-

sec-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Palladium Catalysts: Toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Solvents: MTBE, dioxane, and THF are flammable. All operations should be performed in a well-ventilated fume hood away from ignition sources.

References

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. [Link]

-

Asymmetric Synthesis of 2-Aryl- and 2-Vinyl-N-Boc-pyrrolidines by Suzuki-Miyaura Coupling Reactions. Organic Syntheses. [Link]

-

Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing. [Link]

-

Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

-

Synthesis of substituted pyrrolidines. DiVA portal. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central, NIH. [Link]

-

3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid. PubChem. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(1-Boc-pyrrolidin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "potency is not everything" has never been more resonant. The journey of a therapeutic candidate from a promising hit to a viable drug is critically dependent on its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively defining its pharmacokinetic profile and, ultimately, its clinical success.[1][2] Among the vast chemical scaffolds utilized in medicinal chemistry, the pyrrolidine ring is a privileged structure, present in numerous FDA-approved drugs, valued for its conformational rigidity and synthetic tractability.[3][4][5]

This guide focuses on a specific Boc-protected pyrrolidine derivative, 3-(1-Boc-pyrrolidin-2-yl)benzoic acid (CAS: 317355-21-8), a versatile building block in synthetic and medicinal chemistry. Understanding its core physicochemical attributes is paramount for any researcher aiming to incorporate this moiety into larger, more complex therapeutic agents. As a Senior Application Scientist, this document is structured to provide not just data, but a comprehensive understanding of the causality behind the numbers and the experimental logic required to validate them. We will delve into the key properties of pKa, lipophilicity (logP), and aqueous solubility, providing both predicted data and detailed, field-proven protocols for their experimental determination.

Core Molecular Attributes

Before dissecting its behavior in solution, it is essential to define the fundamental structural and physical characteristics of the target compound.

| Property | Value | Source |

| Chemical Name | 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid | - |

| CAS Number | 317355-21-8 | |

| Molecular Formula | C₁₆H₂₁NO₄ | - |

| Molecular Weight | 291.34 g/mol | Predicted |

| SMILES | O=C(O)c1cccc(c1)C2CCCN2C(=O)OC(C)(C)C | - |

| Chemical Structure |  | - |

Note: The molecular weight is a calculated value based on the molecular formula.

Section 1: Acidity and Ionization State (pKa)

The acid dissociation constant, or pKa, is arguably one of the most influential physicochemical parameters in drug design.[6] It dictates the extent of a molecule's ionization at a given pH, which in turn profoundly impacts its solubility, permeability across biological membranes, and interaction with its target.[7][8][9] For an orally administered drug, the molecule must navigate the vast pH gradient of the gastrointestinal tract, making a thorough understanding of its pKa profile non-negotiable.[8]

3-(1-Boc-pyrrolidin-2-yl)benzoic acid possesses a carboxylic acid group, which is the primary acidic center. The pKa of this group determines the pH at which the molecule transitions from its neutral, more lipophilic form to its ionized, more hydrophilic carboxylate form.

Predicted pKa Value

Computational models provide a rapid and valuable initial assessment of a molecule's pKa. Based on established algorithms that analyze the electronic environment of the ionizable group, the predicted pKa for the carboxylic acid moiety is:

| Predicted Property | Value | Prediction Tool |

| pKa (Acidic) | 4.35 | SwissADME |

This predicted value suggests that at physiological pH (~7.4), the benzoic acid group will be predominantly deprotonated and exist as the negatively charged carboxylate, significantly influencing its solubility and interactions.

The "Why": Causality in pKa Determination

The choice of experimental method for pKa determination is driven by the need for accuracy and the specific characteristics of the compound. Potentiometric titration is a gold-standard method due to its precision and direct measurement of pH changes upon addition of a titrant.[10][11] This method is particularly suitable for compounds with ionizable groups within a measurable pH range and sufficient solubility in the titration medium. The resulting titration curve provides an unambiguous inflection point that corresponds to the pKa.[12][13]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes a robust method for the experimental determination of the pKa of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid.

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.[13]

Materials:

-

3-(1-Boc-pyrrolidin-2-yl)benzoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable volume of deionized water to achieve a concentration of approximately 1 mM. If aqueous solubility is limited, a co-solvent (e.g., methanol or ethanol, up to 20-30% v/v) can be used, though this may slightly alter the apparent pKa.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]

-

Initial Acidification: Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the volume of NaOH required to reach the equivalence point divided by two).[13] Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (logP)

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding affinity to protein targets, and its metabolic stability.[14][15][16] It is most commonly expressed as the logarithm of the partition coefficient (logP) between an organic phase (typically n-octanol) and an aqueous phase. An optimal logP value, often within the range of 0 to 3 for oral drugs, is crucial for achieving a balance between membrane permeability and aqueous solubility.[15]

Predicted logP Value

Computational methods for logP prediction are well-established and provide a reliable first estimate. For 3-(1-Boc-pyrrolidin-2-yl)benzoic acid, the consensus predicted logP is:

| Predicted Property | Value | Prediction Tool |

| Consensus LogP | 2.58 | SwissADME |

This value suggests that the neutral form of the molecule has moderate lipophilicity, which is generally favorable for drug-like properties. It is important to remember that this value represents the partitioning of the neutral species. At physiological pH, where the carboxylic acid is ionized, the distribution coefficient (logD) will be significantly lower (more hydrophilic).

The "Why": Causality in logP Determination

The shake-flask method is the traditional and most direct way to measure logP. Its principle is straightforward: equilibrate the compound between two immiscible phases (n-octanol and water) and measure the concentration in each phase. This method is considered the "gold standard" because it directly measures the partitioning equilibrium. However, it can be labor-intensive and requires a pure compound. The choice of n-octanol as the organic phase is due to its amphiphilic nature, which is thought to mimic the lipid bilayers of cell membranes.

Experimental Protocol: Shake-Flask Method for logP Determination

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is determined analytically. The logP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials:

-

3-(1-Boc-pyrrolidin-2-yl)benzoic acid

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate buffer, pH adjusted to ensure the compound is in its neutral form, typically 2 pH units below the pKa)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing them to separate.

-

Sample Addition: Add a known amount of the compound to a vial containing a known volume of the pre-saturated aqueous phase and pre-saturated n-octanol. The initial concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Cap the vial tightly and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a moderate speed to achieve complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases, avoiding any contamination from the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method.

-

Calculation: Calculate the partition coefficient (P) and logP using the following equations:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

logP = log₁₀(P)

-

Visualization: logP Determination Workflow

Caption: Workflow for logP determination by the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a fundamental property that dictates a drug's dissolution rate in the gastrointestinal tract, its concentration in plasma, and its suitability for parenteral formulations. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Solubility is influenced by a molecule's crystal lattice energy and its interactions with water molecules. For ionizable compounds like 3-(1-Boc-pyrrolidin-2-yl)benzoic acid, solubility is highly pH-dependent.

Predicted Aqueous Solubility

Computational tools can predict the intrinsic solubility (logS), which is the solubility of the neutral form of the molecule.

| Predicted Property | Value (log mol/L) | Qualitative Assessment | Prediction Tool |

| LogS (ESOL) | -3.33 | Soluble | SwissADME |

The predicted logS of -3.33 corresponds to a solubility of approximately 136 mg/L, which is generally considered soluble. It is crucial to experimentally verify this prediction, especially since kinetic and thermodynamic solubility can differ significantly.

The "Why": Causality in Solubility Determination

There are two main types of solubility assays used in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. Thermodynamic solubility, determined by methods like the shake-flask assay, represents the true equilibrium solubility of the solid compound in a solvent. For lead optimization and pre-formulation, thermodynamic solubility is the more relevant and accurate measure. The shake-flask method is chosen here for its ability to provide this equilibrium value.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.

Materials:

-

3-(1-Boc-pyrrolidin-2-yl)benzoic acid (solid)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure there is enough solid so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Filtration: Filter the suspension through a syringe filter to remove all undissolved particles. It is critical to discard the initial portion of the filtrate to avoid adsorption losses onto the filter membrane.

-

Sample Preparation: Dilute the clear filtrate with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.

-

Calculation: Calculate the solubility in the desired units (e.g., µg/mL, mM, or logS), taking into account any dilution factors.

Visualization: Thermodynamic Solubility Workflow

Sources

- 1. SwissADME [swissadme.ch]

- 2. Molinspiration Property Calculator [molinspiration.com]

- 3. 1-叔丁氧碳基-3-吡咯烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-2-(3-pyrrolidin-1-ylpropoxy)benzoic acid | C14H20N2O3 | CID 113914096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (C16H21NO5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Property Calculation, Molecular Database Search [molinspiration.com]

- 9. SwissADME [swissadme.ch]

- 10. arctomsci.com [arctomsci.com]

- 11. Molinspiration Property Calculation Services FAQ [molinspiration.com]

- 12. wjpmr.com [wjpmr.com]

- 13. SwissADME [swissadme.ch]

- 14. kaggle.com [kaggle.com]

- 15. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-(1-Boc-pyrrolidin-2-yl)benzoic acid. As a key intermediate in medicinal chemistry and drug development, the precise structural elucidation of this molecule is paramount for quality control, reaction monitoring, and the synthesis of more complex pharmaceutical agents. This document presents a thorough interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, multiplicities, and coupling constants. The causality behind these spectral features is explained, drawing upon fundamental principles of NMR spectroscopy and data from analogous structures. Furthermore, a standardized experimental protocol for data acquisition and detailed data visualization are provided to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid

3-(1-Boc-pyrrolidin-2-yl)benzoic acid is a bifunctional organic molecule incorporating a protected proline analogue attached to a benzoic acid moiety. The N-Boc-pyrrolidine group is a common chiral building block in the synthesis of a wide array of pharmaceutical compounds.[1] The benzoic acid portion offers a handle for further chemical modifications, such as amide bond formation. Accurate characterization of this molecule by NMR spectroscopy is crucial to confirm its identity, purity, and stereochemistry, which are critical parameters in the drug development pipeline.

NMR spectroscopy serves as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. ¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity, while ¹³C NMR spectroscopy provides insights into the carbon framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid is predicted to exhibit distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the substituted aromatic ring. The following is a detailed assignment and interpretation of these signals, assuming a standard deuterated solvent such as CDCl₃.

Aromatic Protons (Benzoic Acid Moiety)

The four protons on the disubstituted benzene ring are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm.[2] Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the carboxylic acid and the pyrrolidinyl substituents.

-

H-2' and H-6': These protons are ortho to the carboxylic acid group, an electron-withdrawing group, which will deshield them, causing them to appear at a lower field.

-

H-4' and H-5': The chemical shifts of these protons will be influenced by both the carboxylic acid and the pyrrolidinyl groups.

Pyrrolidine Ring Protons

The protons on the pyrrolidine ring will exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling.

-

H-2 (CH): This proton, being adjacent to the electron-withdrawing benzene ring, is expected to be the most downfield of the pyrrolidinyl protons.

-

H-5 (CH₂): These protons are adjacent to the nitrogen atom of the Boc-protected amine.

-

H-3 and H-4 (CH₂): These methylene protons will show complex multiplets due to coupling with each other and with the adjacent protons.

Boc Protecting Group Protons

The tert-butoxycarbonyl (Boc) group will give rise to a characteristic sharp singlet in the upfield region of the spectrum.

-

C(CH₃)₃: The nine equivalent protons of the three methyl groups will produce a strong singlet, typically around δ 1.4 ppm.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Aromatic and Carboxyl Carbons

The carbons of the benzoic acid moiety will appear in the downfield region.

-

C=O (Carboxylic Acid): The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of δ 170-175 ppm.[3]

-

Aromatic Carbons: The six aromatic carbons will resonate between δ 120 and 150 ppm.[4] The chemical shifts will be influenced by the substituents. The carbon attached to the carboxylic acid (C-1') and the carbon attached to the pyrrolidine ring (C-3') will have distinct chemical shifts from the protonated aromatic carbons.

Pyrrolidine Ring Carbons

The chemical shifts of the pyrrolidine carbons are influenced by the nitrogen atom and the bulky Boc group.

-

C-2: This carbon, bonded to the aromatic ring, will be downfield compared to the other pyrrolidine carbons.

-

C-5: This carbon is adjacent to the nitrogen atom.

-

C-3 and C-4: These methylene carbons will appear in the aliphatic region of the spectrum.

Boc Protecting Group Carbons

The Boc group will show two distinct carbon signals.

-

C=O (Carbamate): The carbonyl carbon of the Boc group will appear around δ 155 ppm.

-

C(CH₃)₃: The quaternary carbon of the tert-butyl group will resonate around δ 80 ppm.

-

C(CH₃)₃: The three equivalent methyl carbons will give a signal around δ 28 ppm.

Data Summary

The predicted ¹H and ¹³C NMR data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for 3-(1-Boc-pyrrolidin-2-yl)benzoic acid (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H |

| ~7.95 | s | 1H | Ar-H |

| ~7.50 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~4.90 | m | 1H | H-2 |

| ~3.50 | m | 2H | H-5 |

| ~2.30 | m | 1H | H-3a |

| ~2.00 | m | 3H | H-3b, H-4 |

| 1.47 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for 3-(1-Boc-pyrrolidin-2-yl)benzoic acid (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | COOH |

| ~154.8 | N-COO |

| ~145.0 | Ar-C |

| ~131.0 | Ar-C |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~80.0 | C (CH₃)₃ |

| ~60.0 | C-2 |

| ~47.0 | C-5 |

| ~32.0 | C-3 |

| ~28.5 | C(C H₃)₃ |

| ~24.0 | C-4 |

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid with key atoms labeled to correspond with the NMR data tables.

Caption: Molecular structure of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Data Processing

-

Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm or the residual solvent peak.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 3-(1-Boc-pyrrolidin-2-yl)benzoic acid. The detailed interpretation of chemical shifts, multiplicities, and coupling constants, along with a standardized experimental protocol, offers a robust framework for the structural characterization of this important synthetic intermediate. Adherence to these guidelines will ensure the scientific rigor required in research and drug development settings.

References

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

SpectraBase. 1-Boc-pyrrolidine. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. Aromatics. Available at: [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available at: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

PubChem. 3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

NIH. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

Befunolol: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Pharmacology, and Clinical Application of 1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Befunolol, a beta-adrenergic receptor antagonist with the molecular formula C16H21NO4. Its IUPAC name is 1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone.[1] Primarily utilized in the management of open-angle glaucoma, Befunolol effectively reduces intraocular pressure. This document delves into the intricate details of its synthesis, mechanism of action, pharmacokinetics, and analytical methodologies, offering valuable insights for researchers, scientists, and professionals engaged in the field of drug development. The guide further presents a critical analysis of clinical trial data and discusses the toxicological profile of the compound, culminating in a holistic understanding of its therapeutic potential and safety considerations.

Introduction

Befunolol is a non-selective beta-adrenergic receptor blocker that exhibits intrinsic sympathomimetic activity.[2] Introduced for the treatment of glaucoma, its primary therapeutic action is the reduction of elevated intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. This guide aims to provide a detailed technical resource for professionals in the pharmaceutical sciences, elucidating the multifaceted aspects of Befunolol from its molecular synthesis to its clinical application.

Chemical Synthesis

The synthesis of Befunolol involves a multi-step process, beginning with the formation of a benzofuran derivative, followed by the addition of the characteristic sidechain responsible for its beta-blocking activity. The first reported synthesis provides a foundational methodology.[2]

Synthesis Pathway

The synthesis of Befunolol can be conceptually broken down into two key stages: the formation of the benzofuran core and the subsequent attachment of the aminopropoxy sidechain.

Caption: Synthetic pathway of Befunolol.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed elaboration based on established synthetic routes for beta-blockers.[3][4]

Step 1: Synthesis of 2-acetyl-7-methoxybenzofuran

-

To a solution of ortho-vanillin in a suitable solvent (e.g., acetone), add chloroacetone and a base such as potassium hydroxide.

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

After cooling, filter the mixture and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Step 2: Demethylation to 2-acetyl-7-hydroxybenzofuran

-

Treat the 2-acetyl-7-methoxybenzofuran with a demethylating agent, such as hydrobromic acid.

-

Heat the reaction mixture under reflux for an appropriate time.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product by recrystallization.

Step 3: Synthesis of the Glycidyl Ether Intermediate

-

React 2-acetyl-7-hydroxybenzofuran with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium carbonate) and a suitable solvent.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Isolate the crude glycidyl ether intermediate by extraction and solvent evaporation.

Step 4: Synthesis of Befunolol

-

Dissolve the glycidyl ether intermediate in a suitable solvent (e.g., ethanol or isopropanol).

-

Add isopropylamine to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

The crude Befunolol can be purified by recrystallization from a suitable solvent system to yield the final product.

Mechanism of Action

Befunolol exerts its therapeutic effect by acting as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors located in the ciliary body of the eye.[5] This antagonism leads to a reduction in the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.

Signaling Pathway

The binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors on the ciliary epithelium activates a Gs protein-coupled signaling cascade. This results in the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately increase the secretion of aqueous humor. Befunolol blocks this pathway at the receptor level, thereby decreasing aqueous humor production and lowering intraocular pressure.[5]

Caption: Befunolol's mechanism of action in the ciliary body.

Clinical Pharmacology and Pharmacokinetics

Pharmacodynamics

As a beta-blocker, Befunolol's primary pharmacodynamic effect is the reduction of intraocular pressure. Clinical studies have demonstrated its efficacy in patients with open-angle glaucoma and ocular hypertension.[6][7] It also possesses intrinsic sympathomimetic activity, meaning it can cause a slight activation of the beta-adrenergic receptors, which may mitigate some of the side effects associated with pure antagonists.[2]

Pharmacokinetics

The pharmacokinetic profile of beta-blockers can be quite diverse. While specific data for Befunolol is not extensively detailed in publicly available literature, general principles of topically applied beta-blockers can be inferred.

-

Absorption: Following topical administration as eye drops, a portion of the drug is absorbed systemically through the conjunctiva, nasal mucosa, and gastrointestinal tract (after drainage through the nasolacrimal duct).

-

Distribution: Systemically absorbed Befunolol would be distributed throughout the body. The volume of distribution for beta-blockers can vary significantly.[8]

-

Metabolism: Lipophilic beta-blockers are generally metabolized extensively in the liver.[8]

-

Excretion: Metabolites and a small amount of unchanged drug are typically excreted by the kidneys.[8]

Analytical Methods for Quantification

Accurate and precise analytical methods are crucial for the quantification of Befunolol in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for the analysis of beta-blockers.

HPLC-UV Method for Befunolol Analysis

The following is a representative protocol for the HPLC-UV analysis of a beta-blocker, which can be adapted for Befunolol.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Befunolol exhibits maximum absorbance.

-

Injection Volume: 20 µL.

Sample Preparation:

-

For Pharmaceutical Formulations (Eye Drops): Dilute the eye drop solution with the mobile phase to a suitable concentration within the linear range of the assay.

-

For Biological Samples (e.g., Plasma): Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix before injection into the HPLC system.[9]

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Caption: General workflow for HPLC-UV analysis of Befunolol.

Clinical Efficacy and Safety

Clinical Trial Data

Clinical trials have consistently demonstrated the efficacy of Befunolol in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension.

| Study | Dosage | Duration | Mean IOP Reduction | Patient Population |

| Merté & Stryz (1984)[11] | 0.25% and 0.5% | 1 year | Statistically significant | Open-angle glaucoma |

| Fusco et al. (1992)[7] | 0.5% | 120 days | Statistically significant | Ocular hypertension |

Adverse Effects and Toxicology

Like other beta-blockers, Befunolol can cause both local and systemic side effects.

Ocular Side Effects:

-

Transient burning or stinging upon instillation

-

Blurred vision

-

Dry eyes

-

Eye redness

Systemic Side Effects (due to systemic absorption):

-

Bradycardia (slow heart rate)

-

Hypotension (low blood pressure)

-

Bronchospasm (in susceptible individuals, such as those with asthma)

-

Fatigue and dizziness

Toxicology: Comprehensive toxicological data, including LD50 values, for Befunolol are not readily available in the public domain. However, the toxicological profiles of other beta-blockers have been extensively studied.

Conclusion

Befunolol remains a relevant therapeutic agent in the management of glaucoma. This technical guide has provided a detailed examination of its synthesis, mechanism of action, clinical pharmacology, and analytical methodologies. For researchers and drug development professionals, a thorough understanding of these core aspects is paramount for the innovation of new therapies and the optimization of existing ones. The provided protocols and conceptual frameworks serve as a valuable resource for further investigation and development in the field of ophthalmic pharmaceuticals.

References

-

The Role of the Ciliary Body in Aqueous Humor Formation. (2022). OCL. [Link]

-

Befunolol. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Distribution and properties of β-adrenergic receptors in human iris-ciliary body. (1987).

- Merté, H. J., & Stryz, J. R. (1984). [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year]. Klinische Monatsblätter für Augenheilkunde, 184(4), 316–317.

- β-Adrenoreceptors as Therapeutic Targets for Ocular Tumors and Other Eye Diseases—Historical Aspects and Nowadays Understanding. (2023). MDPI.

- Fusco, R., Greco, G. M., Del Prete, A., Caccavale, A., Nieto, G., Sabbatino, S., & Santilli, F. (1992). Long-term effects of befunolol on the corneal endothelium and the consensual ophthalmotonic reaction. Clinical Therapeutics, 14(6), 785–790.

- Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. (2014). Journal of Analytical Methods in Chemistry.

-

Merté, H. J., & Stryz, J. R. (1984). [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year]. PubMed. [Link]

- Levobunolol and Betaxolol. A Double-Masked Controlled Comparison of Efficacy and Safety in Patients With Elevated Intraocular Pressure. (1989). Archives of Ophthalmology.

- Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers. (1982). PubMed.

-

Befunolol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. (n.d.). University of Alberta.

- Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. Clinical Pharmacokinetics, 1(4), 233–263.

- Vermeij, P., & van Brummelen, P. (1986). Pharmacokinetic Parameters of Bevantolol in Volunteers. European Journal of Clinical Pharmacology, 30(3), 375–377.

- Giudicelli, J. F., Chauvin, M., Thuillez, C., Richer, C., Bianchetti, G., Gomeni, R., & Morselli, P. L. (1980). Beta-adrenoceptor blocking effects and pharmacokinetics of betaxolol (SL 75212) in man. British Journal of Clinical Pharmacology, 10(5), 41–49.

- Novel propranolol synthesis method. (n.d.). Google Patents.

- UV Spectrophotometric and RP-HPLC Methods for Bisoprolol Fumarate Analysis. (2024).

- A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry.

- Quantitative determination of propranolol by ultraviolet HPLC in human plasma. (2010). Toxicology Mechanisms and Methods.

- Feghali, J. G., & Kaufman, P. L. (1985). Decreased intraocular pressure in the hypertensive human eye with betaxolol, a beta 1-adrenergic antagonist. American Journal of Ophthalmology, 100(6), 777–782.

- The Betaxolol Ocular Hypertension Study Group. (2000). Results of the betaxolol versus placebo treatment trial in ocular hypertension. European Journal of Ophthalmology, 10(4), 263–270.

- A novel method for synthesis of optically pure beta-amino alcohols. (n.d.). Google Patents.

- DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC AND HPLC METHODS FOR SIMULTANEOUS ESTIMATION OF PROPRA. (2024).

- A Research Review Article on Analytical Metohd Validation for Uv Spectroscopy And HPLC Methods of Bisoprolol Fumarate. (2024).

- Lafranconi, W. M., & Huxtable, R. J. (1986). Toxicity Studies on Clove Cigarette Smoke and Constituents of Clove: Determination of the LD50 of Eugenol by Intratracheal Instillation in Rats and Hamsters. Archives of Toxicology, 59(2), 78–81.

- Inhalation toxicity studies of the alpha,beta-unsaturated ketones. (1993). Environmental Health Perspectives.

Sources

- 1. Befunolol | C16H21NO4 | CID 2309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 4. CN101665441A - Method for preparing l-betaxolol hydrochloride - Google Patents [patents.google.com]

- 5. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]

- 6. mdpi.com [mdpi.com]

- 7. Long-term effects of befunolol on the corneal endothelium and the consensual ophthalmotonic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcmed.us [mcmed.us]

- 11. [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic Acid (CAS 317355-21-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its prevalence in natural products, such as the amino acid proline, has inspired its use in the design of novel therapeutics. The saturated, non-planar nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity interactions with biological targets.[2] This guide focuses on a specific derivative, 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS 317355-21-8), a molecule that combines the pyrrolidine scaffold with a benzoic acid moiety. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen plays a crucial role in its synthetic utility, enabling its use as a versatile building block in the construction of more complex molecules. While specific literature on this exact compound is limited, this guide will provide a comprehensive overview of its chemical nature, plausible synthesis, analytical characterization, and potential applications based on the well-established chemistry of its constituent parts.

Chemical Identity and Physicochemical Properties

Systematic Name: this compound

Synonyms: N-Boc-3-pyrrolidin-2-yl-benzoic acid

CAS Number: 317355-21-8

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

Structural Information

| Parameter | Value |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O |

| InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19) |

The structure features a pyrrolidine ring substituted at the 2-position with a benzoic acid group at the meta position. The nitrogen of the pyrrolidine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step organic synthesis.[4]

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C-C bond between the pyrrolidine ring and the phenyl ring. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, as a key step.

Illustrative Synthetic Workflow

Caption: Proposed Suzuki coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of N-Boc-2-bromopyrrolidine (1.0 eq) and 3-(dihydroxyboranyl)benzoic acid (1.2 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., Na2CO3, 2.0 eq).

-

Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Structural Analysis and Characterization

Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and chromatographic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the protons of the pyrrolidine ring, and the nine equivalent protons of the tert-butyl group of the Boc protector. The chemical shifts and coupling patterns of the pyrrolidine protons would provide information about their stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the carbons of the pyrrolidine ring, and the quaternary and methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=O stretch of the Boc group (around 1690 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid to ensure good peak shape) would be a suitable method.[5][6]

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The combination of a pyrrolidine ring and a benzoic acid moiety in 317355-21-8 suggests its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

As a Building Block

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. This allows for the facile introduction of this N-Boc protected pyrrolidinyl-phenyl moiety into larger molecules. For instance, it could be coupled with amines to form amides, a common linkage in many drug molecules.

As a Scaffold for Library Synthesis

The N-Boc group can be removed under acidic conditions to reveal the secondary amine of the pyrrolidine ring. This amine can then be further functionalized, allowing for the creation of a library of related compounds for screening against various biological targets. This strategy is commonly employed in the early stages of drug discovery to explore the structure-activity relationship (SAR) of a particular chemical scaffold.

Potential Biological Activities

While no specific biological activity has been reported for 317355-21-8, related structures containing the pyrrolidine and benzoic acid motifs have shown a wide range of activities, including antibacterial, antifungal, and anti-inflammatory properties.[7][8][] Therefore, this compound could serve as a starting point for the development of novel therapeutic agents in these areas.

Key Experimental Protocols

N-Boc Deprotection

The removal of the Boc protecting group is a fundamental transformation in the use of this compound as a synthetic intermediate.

Caption: General workflow for N-Boc deprotection.

Step-by-Step Protocol:

-

Dissolve this compound in a suitable solvent, such as dichloromethane (DCM) or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (for reactions in DCM) or hydrochloric acid (HCl) (for reactions in methanol).[4]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting product, 3-(pyrrolidin-2-yl)benzoic acid, can be used in the next synthetic step with or without further purification.

HPLC Analysis for Purity Assessment

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should provide a good separation of the target compound from potential impurities.

Conclusion

This compound is a valuable chemical entity that combines the privileged pyrrolidine scaffold with a versatile benzoic acid handle. The presence of the N-Boc protecting group makes it an ideal building block for the synthesis of more complex molecules in the context of drug discovery and development. While direct experimental data for this specific compound is scarce, its chemical properties, synthesis, and potential applications can be reliably inferred from the well-established chemistry of its constituent functional groups. This guide provides a solid foundation for researchers and scientists interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

References

-

Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

PubChemLite. (n.d.). 317355-21-8 (C16H21NO4). Retrieved January 19, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 19, 2026, from [Link]

-

Mehta, S., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. Arastirmax - Scientific Publication Index. [Link]

-

Kowalska, S., et al. (2013). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure, 1044, 181-187. [Link]

-

SciSpace. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. Retrieved January 19, 2026, from [Link]

-

Meyer, F. M., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J Org Chem, 86(17), 11845-11853. [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (2009). Synthesis of Boc-protected bicycloproline. Retrieved January 19, 2026, from [Link]

-

LookChem. (n.d.). Cas 120205-50-7,((2R,3R) -. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2010). Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-(Pyrrolidine-1-carbonyl)benzoic acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. helixchrom.com [helixchrom.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE | Arastirmax - Scientific Publication Index [arastirmax.com]

- 8. scispace.com [scispace.com]

The Indispensable Role of the Boc Protecting Group in the Synthesis and Application of Pyrrolidine Derivatives: A Senior Application Scientist's Perspective

Introduction: The Pyrrolidine Scaffold and the Imperative of Amine Protection

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its ability to impart desirable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile framework for constructing complex, three-dimensional molecules that can effectively interact with biological targets.[3] However, the inherent nucleophilicity and basicity of the secondary amine within the pyrrolidine ring often necessitate its protection during multi-step synthetic sequences to prevent unwanted side reactions and ensure regioselectivity.[4] This is where the strategic application of protecting groups becomes paramount.

Among the arsenal of amine protecting groups available to the modern organic chemist, the tert-butyloxycarbonyl (Boc) group stands out as one of the most widely employed and effective, particularly in the synthesis of pyrrolidine derivatives.[5][6] Its popularity stems from a combination of factors: it is easily introduced under mild conditions, stable to a broad range of reagents, and can be selectively removed under acidic conditions.[5] This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in the chemistry of pyrrolidine derivatives, from fundamental principles to practical applications in the synthesis of chiral building blocks and therapeutic agents.

The Boc Group: A Shield for Pyrrolidine's Reactive Amine

The Boc group's primary function is to temporarily mask the reactivity of the pyrrolidine nitrogen, transforming it into a less nucleophilic carbamate.[7] This protection allows for chemical transformations to be carried out on other parts of the molecule without interference from the amine. The Boc group offers several key advantages in the context of pyrrolidine chemistry:

-

Stability: The Boc group is robust and stable under a wide array of reaction conditions, including exposure to many nucleophiles, bases, and catalytic hydrogenation.[7][8]

-

Ease of Introduction and Removal: The introduction of the Boc group is typically straightforward, and its removal is achieved under mild acidic conditions, which are often compatible with other functional groups present in the molecule.[5]

-

Orthogonality: A significant advantage of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to remove the Cbz (benzyloxycarbonyl) group.[7][9] This orthogonality is crucial for complex synthetic strategies, such as solid-phase peptide synthesis.[9]

-

Crystallinity: The introduction of a Boc group can often improve the crystallinity of intermediates, facilitating their purification by recrystallization.[10]

The Chemistry of Boc Protection and Deprotection

A thorough understanding of the mechanisms and experimental parameters for the introduction and removal of the Boc group is essential for its successful application.

Boc Protection of Pyrrolidines

The most common method for the N-Boc protection of pyrrolidines involves the reaction of the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8][11]

Mechanism of Boc Protection:

The reaction is initiated by the nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butoxide. A base is used to neutralize the protonated amine.[8][12] The use of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction.[13][14]

Figure 2: General workflow for the Boc deprotection of N-Boc-pyrrolidine.

Experimental Protocol: Boc Deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine using TFA [15] This protocol details the removal of the Boc protecting group using trifluoroacetic acid in dichloromethane.

Materials and Reagents:

-

(S)-3-Acetyl-1-Boc-pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-3-Acetyl-1-Boc-pyrrolidine in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: Add TFA dropwise to the cooled solution while stirring. A common ratio is a 1:1 mixture of DCM and TFA (v/v). [15]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours. [15]5. Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [15]6. Work-up:

-

Remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-3-acetylpyrrolidine. [15]8. Purification: If necessary, the crude product can be purified by column chromatography or distillation. [15]

Table 1: Comparative Data of Common Boc Deprotection Methods for N-Boc Protected Amines. [16][15][17]Deprotection Method Reagent/Method Solvent Temperature Reaction Time Typical Yield Acidic Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 30 min - 2 hrs >90% Acidic Hydrochloric Acid (HCl) 1,4-Dioxane Room Temperature 1 - 4 hrs >90% Neutral Trimethylsilyl Iodide (TMSI) Acetonitrile Room Temperature Varies Substrate dependent Thermal Heat High-boiling solvent Varies Varies Substrate dependent

The Role of Boc-Protected Pyrrolidines in Stereoselective Synthesis and Drug Discovery

The strategic use of the Boc protecting group has been instrumental in the synthesis of chiral pyrrolidine derivatives, which are highly valuable building blocks in drug discovery. [18][19][20]

Enabling Stereoselective Transformations

The Boc group can influence the stereochemical outcome of reactions on the pyrrolidine ring. For instance, in the asymmetric deprotonation of N-Boc-pyrrolidine, the choice of a chiral base can control the absolute configuration of the resulting stereocenter. [21]Furthermore, the Boc group is consistently used in the early synthetic steps of many bioactive compounds containing 3-amino/hydroxy-pyrrolidine moieties. [18] A notable application is in the palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with N-Boc imines to construct chiral pyrrolidines with high enantioselectivity. [22]

Key Intermediates in the Synthesis of Therapeutic Agents

Boc-protected pyrrolidine derivatives are critical starting materials for the synthesis of a wide range of therapeutic agents.

-

(S)-3-Acetyl-1-Boc-pyrrolidine: This versatile chiral building block is a key starting material for the synthesis of potent and selective Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for the treatment of inflammatory diseases. [1][19]The Boc group allows for controlled reactivity at the nitrogen while the acetyl group serves as a handle for further chemical transformations. [1]

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine: This compound is a crucial intermediate in the synthesis of inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory responses. [23]

-

Boc-protected Hydroxyprolines: Commercially available Boc-protected trans-4-hydroxy-L-proline is a starting material for the synthesis of antiviral drugs like Glecaprevir. [24]

Conclusion: A Cornerstone of Modern Pyrrolidine Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of pyrrolidine derivatives. Its reliability, ease of use, and orthogonality have made it a cornerstone of modern organic synthesis. [9]From facilitating the construction of complex chiral architectures to enabling the synthesis of life-saving therapeutics, the Boc group's impact on the field is undeniable. A thorough understanding of its chemistry, including the nuances of its introduction and removal, empowers researchers, scientists, and drug development professionals to harness its full potential in the pursuit of novel and effective medicines.

References

-